Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride

Catalog No.
S3108794
CAS No.
1375325-68-0
M.F
C42H54ClNO2PPd
M. Wt
777.74
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phen...

CAS Number

1375325-68-0

Product Name

Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride

IUPAC Name

dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride

Molecular Formula

C42H54ClNO2PPd

Molecular Weight

777.74

InChI

InChI=1S/C30H43O2P.C12H10N.ClH.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H;/q;-1;;+2

InChI Key

NVVXJVMOIGXUGC-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Cl-].[Pd+2]

Solubility

not available

Description

RuPhos Pd G2 is a second generation (G2) precatalyst containing a biphenyl-based ligand. Product participates in various palladium catalyzed cross-coupling reactions, C-C, C-N, and C-O bond formation reactions and Suzuki-Miyaura coupling reactions. It generates active Pd catalyst at room temperature in the presence of weak phosphate or carbonate bases.

Pd-catalyzed coupling of secondary arylamines and alkylamines

This compound is used as a ligand in the Pd-catalyzed coupling of secondary arylamines and alkylamines . The specific procedures and parameters for this application can vary depending on the specific reactants and conditions used. The outcomes of these reactions typically involve the formation of new carbon-nitrogen bonds, which can be useful in the synthesis of various organic compounds .

Pd-catalyzed Negishi cross-coupling reaction of (hetero)arylchlorides

This compound is also used as a ligand in the Pd-catalyzed Negishi cross-coupling reaction of (hetero)arylchlorides . This reaction involves the coupling of a (hetero)arylchloride with an organozinc compound in the presence of a palladium catalyst and the ligand. The outcomes of these reactions typically involve the formation of new carbon-carbon bonds, which can be useful in the synthesis of various organic compounds .

Synthesis of ladder-type π-conjugated heteroacenes

Another application of this compound is in the synthesis of ladder-type π-conjugated heteroacenes via palladium-catalyzed double N-arylation and intramolecular O-arylation . The specific procedures and parameters for this application can vary depending on the specific reactants and conditions used. The outcomes of these reactions typically involve the formation of new heteroacenes, which can have various applications in materials science .

Pd-catalyzed regiospecific synthesis of N-aryl benzimidazoles

This compound is used as a ligand in the Pd-catalyzed regiospecific synthesis of N-aryl benzimidazoles . The specific procedures and parameters for this application can vary depending on the specific reactants and conditions used. The outcomes of these reactions typically involve the formation of new carbon-nitrogen bonds, which can be useful in the synthesis of various organic compounds .

Pd-catalyzed Suzuki-Miyaura coupling of aryl chloride and NHC-boranes

This compound is also used as a ligand in the Pd-catalyzed Suzuki-Miyaura coupling of aryl chloride and NHC-boranes . This reaction involves the coupling of an aryl chloride with an NHC-borane in the presence of a palladium catalyst and the ligand. The outcomes of these reactions typically involve the formation of new carbon-carbon bonds, which can be useful in the synthesis of various organic compounds .

Pd-catalyzed trifluoromethylation of hindered aryl chlorides

Another application of this compound is in the Pd-catalyzed trifluoromethylation of hindered aryl chlorides . The specific procedures and parameters for this application can vary depending on the specific reactants and conditions used. The outcomes of these reactions typically involve the formation of new carbon-fluorine bonds, which can have various applications in materials science .

Pd-catalyzed coupling of alkyl boronates

This compound is used as a ligand in the Pd-catalyzed coupling of alkyl boronates . The specific procedures and parameters for this application can vary depending on the specific reactants and conditions used. The outcomes of these reactions typically involve the formation of new carbon-carbon bonds, which can be useful in the synthesis of various organic compounds .

Pd-catalyzed cross-coupling of aminoethyltrifluoroborates with electron-poor aryl bromides

This compound is also used as a ligand in the Pd-catalyzed cross-coupling of aminoethyltrifluoroborates with electron-poor aryl bromides . This reaction involves the coupling of an aminoethyltrifluoroborate with an electron-poor aryl bromide in the presence of a palladium catalyst and the ligand. The outcomes of these reactions typically involve the formation of new carbon-nitrogen bonds, which can be useful in the synthesis of various organic compounds .

Pd-catalyzed C-N coupling reaction of secondary aryl- and alkyl-amines at low temperature

Another application of this compound is in the Pd-catalyzed C-N coupling reaction of secondary aryl- and alkyl-amines at low temperature . The specific procedures and parameters for this application can vary depending on the specific reactants and conditions used. The outcomes of these reactions typically involve the formation of new carbon-nitrogen bonds, which can have various applications in materials science .

Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride is a complex organometallic compound notable for its role in catalysis, particularly in cross-coupling reactions. This compound features a palladium center coordinated with a dicyclohexyl phosphine ligand and an amine component, which enhances its catalytic properties. The molecular formula is C45H59ClNPPdC_{45}H_{59}ClNPPd with a molar mass of approximately 786.8 g/mol. It typically appears as a white powder and is stable under inert atmospheric conditions .

  • Cross-Coupling Reactions: It serves as a catalyst in various coupling reactions such as Suzuki-Miyaura, Heck, and Stille coupling, facilitating the formation of carbon-carbon bonds.
  • Oxidative Addition and Reductive Elimination: These are essential steps in the catalytic cycle where the palladium center undergoes oxidation state changes.
  • Substitution Reactions: The compound can engage in both nucleophilic and electrophilic substitution reactions involving the palladium center.

Common Reagents and Conditions

Reactions involving this compound typically utilize:

  • Reagents: Boronic acids, halides, organostannanes, and bases like potassium carbonate or sodium hydroxide.
  • Conditions: The reactions are usually conducted under an inert atmosphere (argon or nitrogen), using solvents such as tetrahydrofuran (THF), toluene, or dimethylformamide (DMF), at temperatures ranging from room temperature to 100°C .

While specific biological activity data for Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride is limited, organometallic compounds like this one have been studied for their potential applications in medicinal chemistry. They may influence biological pathways through catalytic processes that facilitate the synthesis of biologically active molecules.

The synthesis of this compound generally involves two main steps:

  • Formation of the Ligand: The ligand, Dicyclohexyl-[2-(2,6-di(propan-2-yloxy)phenyl)phenyl]phosphane, is synthesized by reacting dicyclohexylphosphine with 2-(2,6-di(propan-2-yloxy)phenyl)phenyl bromide under inert conditions, often using a base such as potassium tert-butoxide.
  • Complexation with Palladium: The ligand is then complexed with a palladium(II) precursor (e.g., palladium(II) chloride) in the presence of suitable solvents like dichloromethane or toluene. This step typically requires heating and stirring to ensure complete reaction .

Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride is predominantly used in:

  • Catalysis: It plays a significant role in facilitating cross-coupling reactions that are crucial for synthesizing complex organic molecules in pharmaceuticals and agrochemicals.
  • Material Science: Its ability to form biaryl compounds makes it valuable for developing new materials with specific properties.

Research into the interaction studies of this compound focuses on its catalytic mechanisms and efficiency in various chemical transformations. The palladium center's ability to undergo oxidative addition and reductive elimination allows it to interact effectively with different substrates, enhancing reaction rates and selectivity .

Similar Compounds

  • Triphenylphosphine;palladium(2+);chloride: A widely used palladium complex known for its effectiveness in catalysis.
  • Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl;palladium(2+);chloride: Similar structure but different electronic properties due to the biphenyl ligand.
  • CataCXium A-Pd-G2: Another palladium complex utilized as a catalyst in coupling reactions.

Uniqueness

Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride stands out due to its specific ligand environment that provides enhanced stability and reactivity. The presence of the 2-phenylaniline moiety imparts distinct electronic and steric properties, making it particularly effective in certain cross-coupling reactions compared to similar compounds .

This compound's versatility and efficiency make it a valuable asset in both academic research and industrial applications.

Dates

Modify: 2023-08-18

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